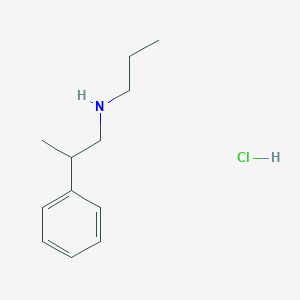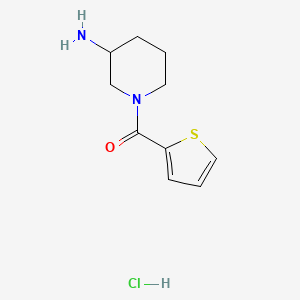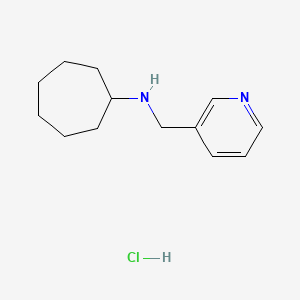![molecular formula C18H24ClNO B3086138 {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride CAS No. 1158516-29-0](/img/structure/B3086138.png)
{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride
Übersicht
Beschreibung
“{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride” is a chemical compound with the molecular formula C18H24ClNO . It’s a complex organic compound that contains a benzene ring, which is a cyclic compound with six carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process for this specific compound isn’t available in the resources I have, but it’s likely to involve similar reactions.Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of a benzene ring and various functional groups . The benzene ring is a cyclic structure with alternating double and single bonds, which gives it a high degree of resonance stability .Chemical Reactions Analysis
Reactions involving “this compound” would likely occur at the benzylic position . These could include free radical reactions, nucleophilic substitutions, and oxidations .Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Analytical Techniques
Research on complex organic molecules emphasizes the development of novel synthetic routes and analytical techniques. For instance, the synthesis and structural analysis of novel compounds, like those derived from reactions involving chloral and substituted anilines, highlight the creativity in organic synthesis and the critical role of spectroscopy and computational calculations in understanding molecular properties (Issac & Tierney, 1996).
Environmental Impact and Degradation
Studies on the environmental fate and degradation of organic compounds, such as parabens, shed light on their persistence and potential for bioaccumulation. This research is crucial for assessing the environmental impact of synthetic chemicals and developing strategies to mitigate their presence in ecosystems (Haman et al., 2015).
Antioxidant Applications
The exploration of antioxidant properties in various chemical structures, such as those found in phloroglucinol derivatives, informs the development of new antioxidants for industrial applications. Understanding the structure-activity relationships of these compounds can lead to the synthesis of molecules with enhanced stability and efficacy (Alexanyan et al., 2019).
Toxicity and Safety Assessments
Toxicological assessments of chemical compounds, including their metabolites, are essential for determining their safety for human exposure and environmental release. Research in this area provides insights into the mechanisms of toxicity and the potential health risks associated with exposure to certain chemicals (Cornet & Rogiers, 1997).
Therapeutic Potential
The investigation of compounds with potential therapeutic effects, such as synthetic phenolic antioxidants, contributes to the discovery of new drugs and treatment modalities. Studies on their environmental occurrence, human exposure, and toxicity are pivotal for evaluating their potential benefits and risks (Liu & Mabury, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been shown to act as norepinephrine and dopamine reuptake inhibitors . This suggests that the compound may interact with neurotransmitter transporters, particularly those involved in the reuptake of norepinephrine and dopamine .
Mode of Action
While the exact mode of action is unclear, it is hypothesized that N-[2-(Benzyloxy)benzyl]-N-isobutylamine hydrochloride may function as a norepinephrine and dopamine reuptake inhibitor . This would increase the presence of these neurotransmitters in the extraneuronal space, prolonging their action . The compound may also undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
The compound’s interaction with norepinephrine and dopamine transporters could affect several biochemical pathways. By inhibiting the reuptake of these neurotransmitters, the compound could enhance neurotransmission within the prefrontal cortex, an area of the brain thought to play a prominent role in attention and memory .
Pharmacokinetics
The compound’s benzylic structure suggests it may be metabolized through oxidation and reduction reactions .
Result of Action
The inhibition of norepinephrine and dopamine reuptake could result in enhanced neurotransmission, potentially improving cognitive function, including sustained attention and working memory . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity may be affected by the presence of other reactive species in the environment .
Eigenschaften
IUPAC Name |
2-methyl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(2)12-19-13-17-10-6-7-11-18(17)20-14-16-8-4-3-5-9-16;/h3-11,15,19H,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAAKLPPSDRYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrochloride](/img/structure/B3086063.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)
amine hydrochloride](/img/structure/B3086067.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)
![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3086076.png)
amine hydrochloride](/img/structure/B3086077.png)
![5-[(Diethylamino)methyl]-2-methyl-3-furoic acid hydrochloride](/img/structure/B3086081.png)
amine hydrochloride](/img/structure/B3086086.png)
amine hydrochloride](/img/structure/B3086091.png)
![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086122.png)



